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Compound of Interest

Compound Name: Bizine

Cat. No.: B8054949

Bicine (N,N-bis(2-hydroxyethyl)glycine) is a zwitterionic biological buffer that has emerged as a
valuable tool for researchers, scientists, and drug development professionals engaged in
protein purification. Its unique properties, including a buffering range well-suited for many
biological systems and its compatibility with various purification techniques, make it a strong
candidate for optimizing protein stability and purity.

This document provides detailed application notes and protocols for the effective use of Bicine
in protein purification, covering its physicochemical properties and its application in key
techniques such as electrophoresis, chromatography, and protein crystallization.

Physicochemical Properties of Bicine

Bicine is one of the "Good's buffers," developed to provide stable pH environments for
biochemical research. Its key characteristics are summarized in the table below, offering a
comparison with the commonly used Tris buffer.
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Tris

Property Bicine (Tris(hydroxymethyl)amino
methane)

Molecular Weight 163.17 g/mol 121.14 g/mol

pKa at 25°C 8.26 - 8.35[1][2] 8.06

Buffering pH Range 7.6 —9.0[1][2][3] 7.0 -9.0[1]

ApKa/°C -0.018 -0.028

Metal lon Binding

Forms complexes with many

common metal ions[4]

Can inhibit some enzyme

activity

Key Advantages

Good buffering capacity at low
temperatures; enhances
resolution in SDS-PAGE for

certain proteins.[5]

Widely used and well-

characterized.

Considerations

Potential for metal ion
chelation may interfere with

some applications.[4]

Temperature-dependent pH

shift is more pronounced.

Applications in Protein Purification

Bicine's versatility allows for its use in a range of protein purification techniques.

Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Bicine-based buffer systems can offer enhanced resolution for specific proteins, particularly

membrane proteins, compared to traditional glycine-based systems. A notable advantage is the

significant increase in protein spot count in two-dimensional gel electrophoresis.[1]

This protocol is adapted from methodologies demonstrating improved resolution of membrane

proteins.[1]

1. Reagents:
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1 M Bicine Stock Solution (pH 8.3): Dissolve 163.17 g of Bicine in 800 mL of deionized water.
Adjust the pH to 8.3 with 10 N NaOH. Bring the final volume to 1 L with deionized water.[6]

10% (w/v) SDS

Resolving Gel Buffer: 1.5 M Bicine, pH 8.8

Stacking Gel Buffer: 0.5 M Tris-HCI, pH 6.8

Acrylamide/Bis-acrylamide solution (30%)

Ammonium persulfate (APS), 10% (w/v)

TEMED

Cathode (Upper) Running Buffer (1X): 50 mM Tricine, 7.5 mM Bicine, 0.05% (w/v) SDS

Anode (Lower) Running Buffer (1X): 0.2 M Tris-HCI, pH 8.9

. Gel Preparation:

Resolving Gel (e.g., 12%):

[¢]

4.0 mL 30% Acrylamide/Bis-acrylamide

[¢]

2.5 mL 1.5 M Bicine, pH 8.8

3.4 mL deionized water

[e]

o

100 uL 10% SDS

[¢]

50 pL 10% APS

[e]

5 uL TEMED

Stacking Gel (4%):

o 0.67 mL 30% Acrylamide/Bis-acrylamide
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[e]

1.25 mL 0.5 M Tris-HCI, pH 6.8

o

3.0 mL deionized water

[¢]

50 pL 10% SDS

[¢]

25 pL 10% APS

[e]

5 uL TEMED
3. Electrophoresis:

o Assemble the gel cassette and pour the resolving gel. Overlay with water or isopropanol.
» After polymerization, remove the overlay and pour the stacking gel. Insert the comb.

» After the stacking gel polymerizes, assemble the electrophoresis apparatus.

« Fill the upper and lower chambers with their respective running buffers.

o Load protein samples prepared in a suitable sample buffer.

e Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of
the gel.

Experimental Workflow for Bicine-SDS-PAGE
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Caption: Workflow for Bicine-SDS-PAGE.
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lon-Exchange Chromatography (IEC)

Bicine can be employed as a buffer in both anion-exchange (AEX) and cation-exchange (CEX)
chromatography, depending on the isoelectric point (pl) of the target protein and the desired pH
of the separation.

This protocol is a general guideline and should be optimized for the specific protein of interest.
It is suitable for proteins with a pl lower than the buffer pH.

1. Reagents:

e Binding Buffer: 20-50 mM Bicine, pH 8.0-8.5

e Elution Buffer: 20-50 mM Bicine, 1 M NacCl, pH 8.0-8.5
¢ Anion-exchange column (e.g., Q-Sepharose)

2. Chromatography Procedure:

o Column Equilibration: Equilibrate the anion-exchange column with 5-10 column volumes
(CV) of Binding Buffer.

o Sample Loading: Load the protein sample, previously dialyzed or desalted into the Binding
Buffer, onto the column.

e Washing: Wash the column with 5-10 CV of Binding Buffer to remove unbound proteins.

 Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 10-20
CV. Alternatively, a step gradient can be used.

o Fraction Collection: Collect fractions throughout the elution process.

¢ Analysis: Analyze the collected fractions for protein content (e.g., by measuring absorbance
at 280 nm) and for the presence of the target protein (e.g., by SDS-PAGE or a specific
activity assay).

Logical Flow of Anion-Exchange Chromatography
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Caption: Anion-exchange chromatography workflow.

Protein Crystallization
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Bicine is a suitable buffer for protein crystallization as it can help maintain a stable pH, which is
crucial for the formation of well-ordered crystals.[7]

This is a starting point for screening crystallization conditions. The optimal concentrations of
protein, precipitant, and additives, as well as the temperature, need to be determined
empirically for each protein.

1. Reagents:
» Purified Protein: 2-10 mg/mL in a low ionic strength buffer (e.g., 10-20 mM Bicine, pH 8.0).

o Crystallization Screen Solutions: A variety of solutions containing different precipitants (e.g.,
polyethylene glycols (PEGSs), salts), salts, and buffers. Bicine can be included as a
component of the screen or as the buffer for the protein stock.

 Bicine Buffer (for screening): 100 mM Bicine at various pH values within its buffering range
(e.0., 7.8, 8.2, 8.6).

2. Crystallization Method (Vapor Diffusion - Hanging Drop):

o Pipette 500 pL of the crystallization screen solution into the reservoir of a crystallization plate

well.
e On a clean coverslip, mix 1-2 pL of the protein solution with 1-2 pL of the reservoir solution.
 Invert the coverslip and place it over the reservoir, sealing the well with grease.

 Incubate the plate at a constant temperature (e.g., 4°C, 18°C, or 22°C) and periodically
observe for crystal growth.

Vapor Diffusion Crystallization Principle

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/33656887/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8054949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Reservoir
(High Precipitant Conc.)

Equilibration

Vapor Phase Precipitant Conc. Increases

Water Vapor Diffusion

Hanging Drop
(Protein + Low Precipitant Conc.)

Click to download full resolution via product page

Caption: Principle of vapor diffusion.

Enzyme Assays

Bicine is often used as a buffer in enzyme assays, particularly for those with optimal activity in
the pH range of 7.6 to 9.0.[3]

This protocol outlines a general procedure for a continuous spectrophotometric assay. The

specific substrate, wavelength, and reaction conditions must be optimized for the enzyme of

interest.

1

N

. Reagents:
Assay Buffer: 50-100 mM Bicine, pH adjusted to the enzyme's optimum (e.g., pH 8.5).
Substrate Stock Solution: Prepared in the Assay Buffer.
Enzyme Stock Solution: A purified enzyme preparation, diluted in Assay Buffer.

. Assay Procedure:
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e Set a spectrophotometer to the appropriate wavelength for monitoring the product formation
or substrate consumption.

» Equilibrate the Assay Buffer and substrate solution to the desired reaction temperature.
e In a cuvette, mix the Assay Buffer and the substrate solution to their final concentrations.
« Initiate the reaction by adding a small volume of the enzyme stock solution and mix quickly.

o Immediately start recording the change in absorbance over time.

The initial linear rate of the reaction is used to calculate the enzyme activity.

Conclusion

Bicine is a versatile and effective buffer for a variety of protein purification applications. Its
favorable buffering range, especially at lower temperatures, and its demonstrated ability to
improve resolution in SDS-PAGE make it a valuable component of the protein purification
toolkit. While its potential to chelate metal ions requires consideration, for many applications,
Bicine offers a reliable means to maintain pH stability, thereby enhancing protein stability,
purity, and the success of downstream applications. Proper optimization of buffer concentration
and pH is crucial for achieving the best results in any given purification protocol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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